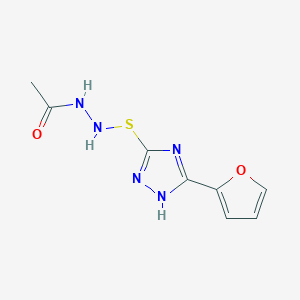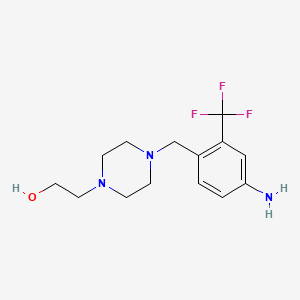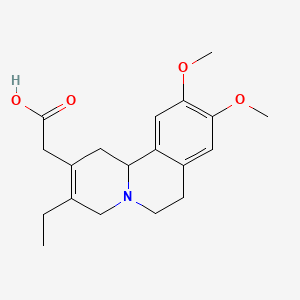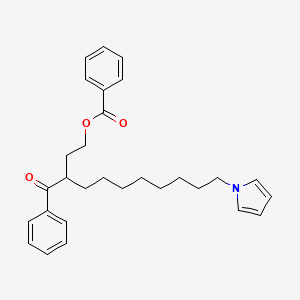
3-Benzoyl-11-(1H-pyrrol-1-yl)undecyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzoyl-11-(1H-pyrrol-1-yl)undecyl benzoate is a complex organic compound with the molecular formula C29H35NO3 It is characterized by the presence of a benzoyl group, a pyrrole ring, and a long undecyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-11-(1H-pyrrol-1-yl)undecyl benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Attachment of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Undecyl Chain: The undecyl chain can be attached through a nucleophilic substitution reaction, where an alkyl halide reacts with the pyrrole derivative.
Esterification: Finally, the benzoate ester is formed through an esterification reaction between the carboxylic acid and the alcohol group of the undecyl chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
3-Benzoyl-11-(1H-pyrrol-1-yl)undecyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace functional groups on the benzoyl or pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Benzoyl-11-(1H-pyrrol-1-yl)undecyl benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Benzoyl-11-(1H-pyrrol-1-yl)undecyl benzoate involves its interaction with specific molecular targets and pathways. The benzoyl and pyrrole groups may interact with enzymes or receptors, modulating their activity. The undecyl chain can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems.
類似化合物との比較
Similar Compounds
3-Benzoyl-1H-pyrrole: Lacks the undecyl chain and benzoate ester, resulting in different chemical and biological properties.
11-(1H-Pyrrol-1-yl)undecanoic acid: Contains a carboxylic acid group instead of the benzoyl and benzoate groups.
3-Benzoylbenzoic acid: Lacks the pyrrole ring and undecyl chain, leading to different reactivity and applications.
Uniqueness
3-Benzoyl-11-(1H-pyrrol-1-yl)undecyl benzoate is unique due to its combination of structural features, which confer distinct chemical reactivity and potential biological activities. The presence of the benzoyl group, pyrrole ring, and undecyl chain allows for diverse interactions with molecular targets, making it a versatile compound for various research applications.
特性
分子式 |
C29H35NO3 |
|---|---|
分子量 |
445.6 g/mol |
IUPAC名 |
(3-benzoyl-11-pyrrol-1-ylundecyl) benzoate |
InChI |
InChI=1S/C29H35NO3/c31-28(25-15-8-5-9-16-25)26(20-24-33-29(32)27-18-10-6-11-19-27)17-7-3-1-2-4-12-21-30-22-13-14-23-30/h5-6,8-11,13-16,18-19,22-23,26H,1-4,7,12,17,20-21,24H2 |
InChIキー |
QFKOBJDWAKMNLH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C(CCCCCCCCN2C=CC=C2)CCOC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


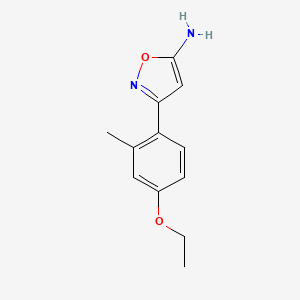
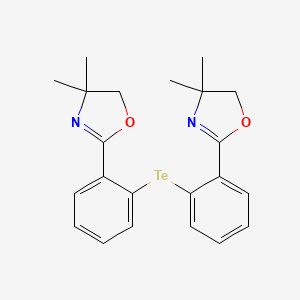



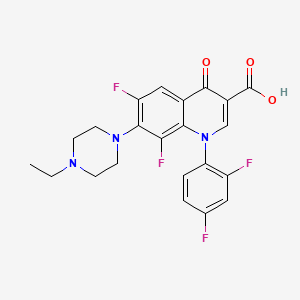
![5-Ethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B12891967.png)

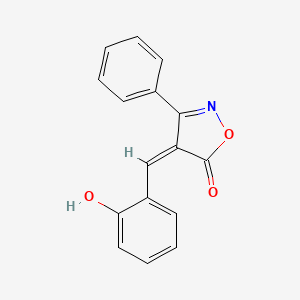
![1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-](/img/structure/B12891978.png)
